

Toxicological Profile of Cyantraniliprole in Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cyantraniliprole

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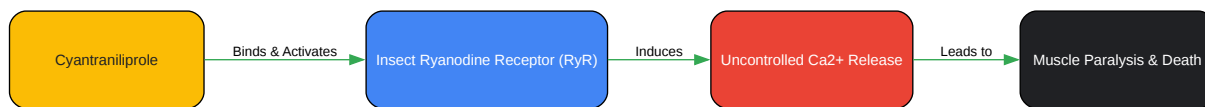
Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyantraniliprole, a second-generation anthranilic diamide insecticide, is lauded for its efficacy against a cross-spectrum of chewing and sucking insect pests.[1][2][3] Its mode of action involves the unregulated activation of insect ryanodine receptors (RyRs), leading to impaired muscle contraction, paralysis, and eventual death of the target pest.[4][5][6] While effective, its widespread use necessitates a thorough understanding of its toxicological impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of **cyantraniliprole** in key non-target species, including terrestrial and aquatic invertebrates, vertebrates, and soil-dwelling organisms. The information is presented through structured data tables for comparative analysis, detailed experimental methodologies for key cited studies, and visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its environmental and physiological effects.

Mode of Action: Ryanodine Receptor Activation

Cyantraniliprole selectively targets insect ryanodine receptors, which are intracellular calcium channels critical for muscle function.[3][4][6] Upon binding, it locks the receptor in a partially open state, causing an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[2][7] This disruption of calcium homeostasis leads to rapid cessation of feeding, lethargy, muscle paralysis, and ultimately, mortality in susceptible insects.[4][5]



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Cyantraniliprole's insecticidal mode of action.

Toxicological Profile in Non-Target Invertebrates

Cyantraniliprole is classified as 'highly toxic' to non-target terrestrial invertebrates on an acute exposure basis.[8]

Bees

Given their critical role as pollinators, the effect of **cyantraniliprole** on bees has been a focal point of research. While some studies indicate a low risk to pollinators under field conditions, laboratory studies have demonstrated toxicity.[1][9]

Table 1: Acute Toxicity of **Cyantraniliprole** to Bees

Species	Exposure Route	Endpoint	Value (µg a.i./bee)	Reference
Apis mellifera (Honey Bee)	Acute Contact	LD50	>0.0374	[4]
Apis mellifera (Honey Bee)	Acute Oral	LD50	>0.0422	[4]
Apis mellifera (Honey Bee) Larvae	Acute Oral	LD50	0.047	[10]
Apis mellifera (Honey Bee)	Acute Oral (Formulated Product)	LD50	0.39	[1]
Apis mellifera (Honey Bee)	Acute Contact (Formulated Product)	LD50	0.63	[1] [9]
Bombus terrestris (Bumblebee)	Acute Oral	LD50	>0.28	[1]
Bombus terrestris (Bumblebee)	Acute Contact	LD50	>0.09	[1]

Table 2: Chronic Toxicity of **Cyantraniliprole** to Bees

Species	Exposure Duration	Endpoint	Value (µg a.i./larva)	Reference
Apis mellifera (Honey Bee) Larvae	Chronic	NOAEL	0.00512	[10]
Apis mellifera (Honey Bee) Larvae	Chronic	LD50	0.064	[10]

Sublethal effects observed in bees include impaired foraging, navigation, learning, and communication.[11] It is important to note that two of its degradates, IN-J9Z38 and IN-HGW87, have been found to be more toxic to honey bees than the parent compound.[4]

Aquatic Invertebrates

Cyantraniliprole's toxicity to aquatic invertebrates ranges from slightly to very highly toxic.[8]

Table 3: Acute and Chronic Toxicity of **Cyantraniliprole** to Aquatic Invertebrates

Species	Test Type	Endpoint	Value	Reference
Freshwater Invertebrates	Acute	EC50	10.2 ppb	[4]
Daphnia magna	Acute (48h)	EC50	20.4 µg/L	[12]
Freshwater Invertebrates	Chronic	NOAEC	6.56 ppb (reduced body length)	[4][8]
Estuarine/Marine Invertebrates	Acute	-	Moderately to highly toxic	[8]

Soil Organisms

Studies on earthworms (*Eisenia fetida*) have shown that **cyantraniliprole** and its main metabolite, J9Z38, can induce oxidative stress, leading to cellular damage at concentrations of

5.0 mg/kg.[13][14] Sub-chronic exposure can also cause DNA damage, lipid peroxidation, weight loss, and growth inhibition.[15][16]

Toxicological Profile in Non-Target Vertebrates

Cyantraniliprole is generally classified as 'practically nontoxic' to mammals and birds on an acute oral exposure basis.[8]

Birds

Table 4: Avian Toxicity of **Cyantraniliprole**

Species	Test Type	Endpoint	Value (mg a.i./kg-bw)	Reference
Colinus virginianus (Northern Bobwhite Quail)	Acute Oral	LD50	>2250	[8][17]
Poephila guttata (Zebra Finch)	Acute Oral	LD50	>2250	[8]
Anas platyrhynchos (Mallard Duck)	Acute Dietary	LC50	>5620 ppm	[17]
Colinus virginianus (Northern Bobwhite Quail)	Acute Dietary	LC50	>5620 ppm	[17]

Mammals

Cyantraniliprole exhibits low acute toxicity in mammals.

Table 5: Mammalian Toxicity of **Cyantraniliprole**

Species	Test Type	Endpoint	Value (mg/kg bw/day unless specified)	Reference
Rat	Acute Oral	LD50	>5000 mg/kg bw	[18]
Rat	Acute Dermal	LD50	>5000 mg/kg bw	[18]
Rat	Acute Inhalation	LC50	>5.2 mg/L	[18]
Rat	90-day Neurotoxicity	NOAEL	1195	[18]
Dog	1-year Oral	NOAEL	1	
Rat	Chronic	NOAEL	14	[17]

Chronic exposure in mammals has been linked to reduced weight of offspring.[8]

Aquatic Vertebrates (Fish)

Cyantraniliprole is classified as slightly to moderately toxic to freshwater fish and slightly toxic to estuarine/marine fish on an acute basis.[8]

Table 6: Aquatic Toxicity of **Cyantraniliprole** to Fish

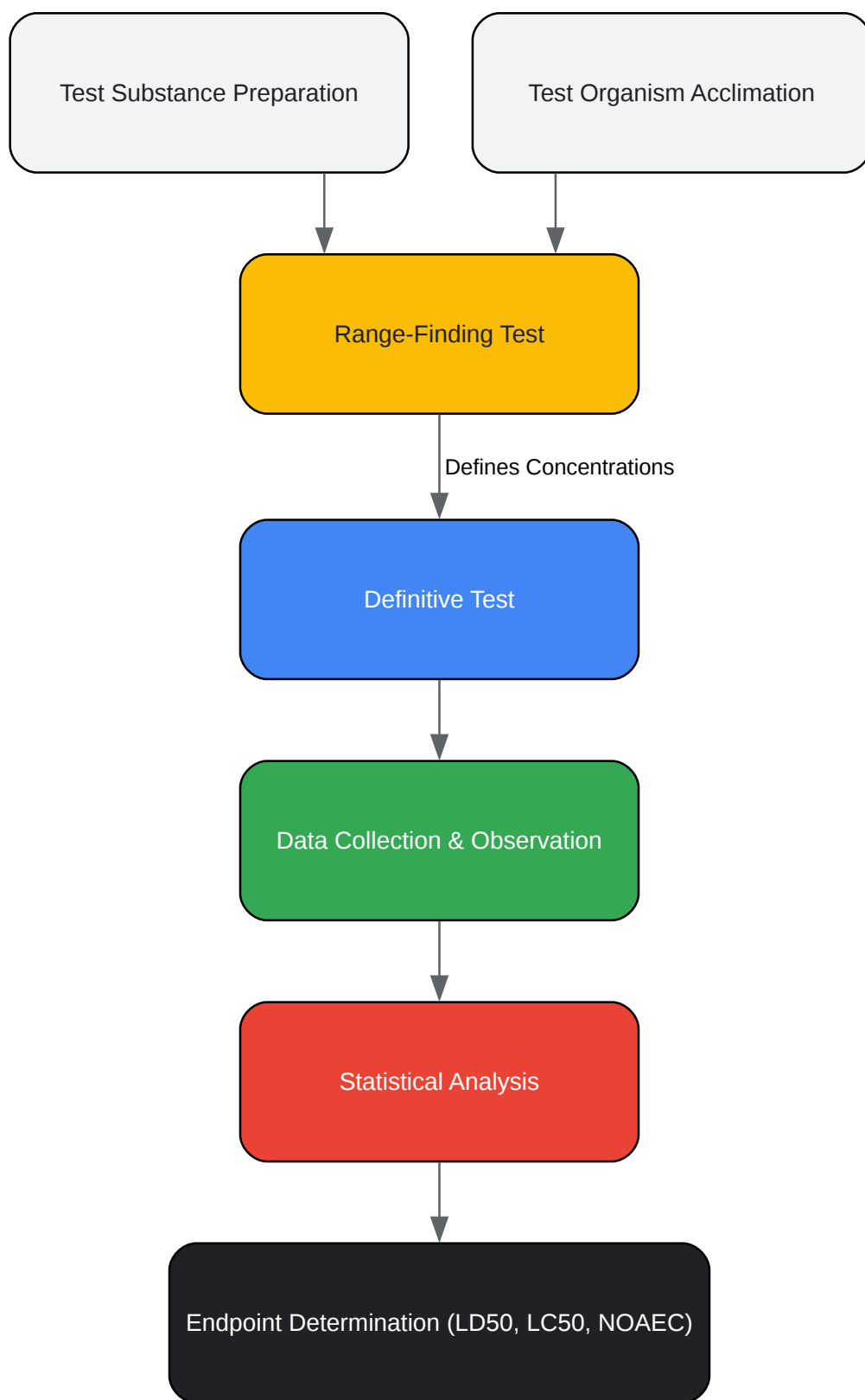
Species Type	Test Type	Endpoint	Value	Reference
Freshwater Fish	Acute	-	>5,000 ppb	[4]
Freshwater Fish	Chronic	NOAEC	10.7 mg a.i./L (no mortality or sub-lethal effects)	[4][8]
Estuarine/Marine Fish	Chronic	NOAEC	Non-definite (reduction in mean measured length)	[8]

The bioconcentration factor (BCF) is less than 1 in whole fish, indicating that **cyantraniliprole** is not likely to bioaccumulate.^[8]

Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

General Experimental Workflow for Toxicity Testing



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A generalized workflow for ecotoxicological testing.

Avian Acute Oral Toxicity Test (Adapted from OECD Guideline 223)

- Test Species: Northern Bobwhite Quail (*Colinus virginianus*) or Mallard Duck (*Anas platyrhynchos*).
- Test Substance Administration: A single dose of **cyantraniliprole** is administered orally via gavage.
- Observation Period: Birds are observed for at least 14 days.
- Parameters Recorded: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.
- Endpoint: The LD50 (median lethal dose) is calculated, representing the dose estimated to cause mortality in 50% of the test animals.

Aquatic Invertebrate Acute Immobilisation Test (Adapted from OECD Guideline 202)

- Test Species: *Daphnia magna*.
- Exposure: Daphnids (less than 24 hours old) are exposed to a range of **cyantraniliprole** concentrations in a static system for 48 hours.
- Endpoint: The EC50 (median effective concentration) for immobilization is determined. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

Honeybee Acute Contact and Oral Toxicity Tests (Adapted from OECD Guidelines 214 and 213)

- Test Species: Adult worker honey bees (*Apis mellifera*).
- Contact Toxicity: A topical application of **cyantraniliprole** in a suitable solvent is made to the dorsal thorax of the bees.

- Oral Toxicity: Bees are fed a sucrose solution containing a known concentration of **cyantraniliprole**.
- Observation Period: Mortality is recorded at specified intervals over 48 to 96 hours.
- Endpoint: The LD50 is calculated for both exposure routes.

Environmental Fate and Metabolism

Cyantraniliprole is considered moderately mobile in soil and has low volatility.[8] It degrades into 13 different products, with eight being major degradates.[4] Notably, six of these major degradates are more persistent, and three are more mobile than the parent compound.[4] The toxicity of these degradates is often assumed to be equivalent to **cyantraniliprole**. [8] In plants, the metabolism of **cyantraniliprole** involves processes such as ring closure, N-demethylation, and glycosylation.[19]

Conclusion

Cyantraniliprole demonstrates a varied toxicological profile across different non-target organisms. While exhibiting low acute toxicity to vertebrates such as birds and mammals, it is highly toxic to non-target terrestrial and aquatic invertebrates. Sublethal effects and the toxicity of its degradation products are important considerations in a comprehensive risk assessment. The data and protocols presented herein provide a foundational resource for researchers and professionals to understand and further investigate the environmental impact of this widely used insecticide. Continuous monitoring and further research into the long-term and sublethal effects on various ecosystems are warranted to ensure its sustainable use in integrated pest management programs.

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